N-(3,4-Dicyano-1-methyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
N-(3,4-Dicyano-1-methyl-1H-pyrazol-5-yl)acetamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of two cyano groups and an acetamide group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dicyano-1-methyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dicyano-1-methyl-1H-pyrazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dicyano-1-methyl-1H-pyrazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The cyano groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its bioactive properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3,4-Dicyano-1-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. This inhibition can lead to therapeutic effects in the treatment of diseases. The specific pathways involved depend on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide
- N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- N-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide
Uniqueness
N-(3,4-Dicyano-1-methyl-1H-pyrazol-5-yl)acetamide is unique due to the presence of two cyano groups, which impart distinct electronic properties to the molecule. This makes it a versatile compound for various chemical reactions and applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research.
Properties
CAS No. |
54385-51-2 |
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Molecular Formula |
C8H7N5O |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
N-(4,5-dicyano-2-methylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C8H7N5O/c1-5(14)11-8-6(3-9)7(4-10)12-13(8)2/h1-2H3,(H,11,14) |
InChI Key |
OCFVSCAOFNCCJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=NN1C)C#N)C#N |
Origin of Product |
United States |
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